Tetraacetylribofuranose
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2R,3S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12?,13-/m1/s1 |
InChI Key |
IHNHAHWGVLXCCI-ZGVCCVRISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Tetraacetylribofuranose
Classical Multi-Step Synthesis Approaches
The traditional methods for synthesizing tetraacetylribofuranose from ribose precursors are foundational in carbohydrate chemistry. These approaches, while effective, often involve multiple steps and challenges in controlling stereochemistry.
Acetal Formation, Acetylation, and Acetolysis from Ribose Precursors
A well-established classical route for the preparation of 1,2,3,5-tetra-O-acetyl-D-ribofuranose from D-ribose involves a three-step chemical transformation: acetal formation, acetylation, and acetolysis. This strategy was notably described by Guthrie and Smith.
The process begins with acetal formation , where D-ribose is reacted with an alcohol, typically methanol (B129727), in the presence of a strong inorganic acid catalyst like hydrochloric acid or sulfuric acid. This step protects the anomeric carbon and facilitates the subsequent reactions.
Following the formation of the methyl ribofuranoside, the remaining free hydroxyl groups are protected via acetylation . This is commonly achieved using acetic anhydride in the presence of a base such as pyridine.
The final step is acetolysis , where the acetal group is cleaved and replaced with an acetyl group. This transformation is conducted in a mixture of acetic acid and acetic anhydride, with a catalytic amount of a strong acid like concentrated sulfuric acid, to yield the final this compound product.
Table 1: Classical Multi-Step Synthesis of this compound
| Step | Reaction | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Acetal Formation | Methanol, Sulfuric Acid | Protection of the anomeric carbon. |
| 2 | Acetylation | Acetic Anhydride, Pyridine | Protection of hydroxyl groups. |
| 3 | Acetolysis | Acetic Acid, Acetic Anhydride, Sulfuric Acid | Cleavage of the acetal and final acetylation. |
Anomeric Mixture Resolution and Purification Strategies (e.g., Recrystallization)
A significant challenge in the classical synthesis of this compound is the formation of a mixture of anomers, specifically the α and β forms, at the anomeric carbon (C1). The conversion of L-ribose, for example, typically produces a molar mixture of β/α-anomers in ratios ranging from 2:1 to 3:1. For many applications, particularly in the synthesis of nucleoside drugs where specific stereochemistry is required, the pure β-anomer is the desired product.
The separation of these anomers is a critical purification step. Recrystallization is the most common strategy employed to isolate the desired anomer from the mixture. This technique relies on the different solubilities of the α and β anomers in a given solvent system. By carefully selecting the solvent and controlling the temperature, one anomer can be selectively crystallized out of the solution, leaving the other in the mother liquor.
Alternative and Modern Synthetic Pathways
To overcome the limitations of classical methods, including the formation of anomeric mixtures and the use of harsh reagents, alternative and more modern synthetic routes have been developed. These pathways often offer improved yields, selectivity, and milder reaction conditions.
Preparation from Purine (B94841) Nucleosides via Cleavage and Acetylation
An alternative route to this compound involves the cleavage of the glycosidic bond in readily available purine nucleosides, such as adenosine (B11128) or inosine (B1671953), followed by acetylation of the liberated ribose moiety. This method can be advantageous as it starts from more complex, naturally derived precursors.
The process typically involves treating the purine nucleoside with a mixture of an acid and an acetylating agent. For instance, the reaction can be carried out by refluxing the nucleoside in a solution containing acetic anhydride. This single-step process simultaneously cleaves the bond between the purine base and the ribose sugar and acetylates the hydroxyl groups of the ribose. This approach can be a more direct route to the desired product compared to the multi-step synthesis from D-ribose.
Enzymatic Synthesis Approaches
Enzymatic methods have emerged as powerful tools in carbohydrate chemistry, offering high regioselectivity and stereoselectivity under mild reaction conditions. In the context of this compound and its derivatives, enzymes, particularly lipases, are primarily used for selective deacetylation.
**2.2.3.
Methodological Advancements in this compound Production
Further refinements in the synthetic strategy have led to even higher yields. By carefully controlling the reaction conditions and reagents, a total reaction yield of 73% for the β-anomer from L-ribose has been reported. chemicalbook.com This particular method involves the use of acetic anhydride, acetic acid, and pyridine, followed by the dropwise addition of concentrated sulfuric acid at a controlled temperature. chemicalbook.com
| Methodology | Key Process Steps | Reported Yield of β-anomer | Key Advantages | Noted Disadvantages |
|---|---|---|---|---|
| Classical Guthrie and Smith Method | 1. Acetal formation 2. Acetylation (acetic anhydride in pyridine) 3. Acetolysis (acetic acid, acetic anhydride, sulfuric acid) | 57% (after recrystallization) google.comgoogle.com | Established foundational method. | Cumbersome, with numerous evaporation and extraction steps; not suitable for scale-up. google.comgoogle.com |
| Improved Acetic Acid Solvent Method | Use of acetic acid as a solvent for both acetylation and acetolysis. | 60.2% google.com | Simplified procedure with fewer steps; eliminates extensive evaporation and extractions. google.comgoogle.com | Moderate yield improvement. |
| Optimized High-Yield Method | Controlled reaction with acetic anhydride, acetic acid, pyridine, and sulfuric acid. | 73% chemicalbook.com | Significantly higher total reaction yield. | Requires precise control of reaction conditions. |
Chemical Reactivity and Transformation Mechanisms of Tetraacetylribofuranose
Electron-Induced Reactions in Gas Phase Systems
In the gas phase, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) serves as a model system to understand the effects of low-energy electrons on the sugar units within DNA. chemicalbook.com When subjected to a crossed electron-molecular beam, TAR undergoes dissociative electron attachment (DEA). chemicalbook.com This process involves the capture of a free electron by a neutral molecule to form a transient negative ion, which then decomposes into a stable negative ion and one or more neutral fragments.
Key findings from these gas-phase studies indicate that the acetyl groups significantly influence the molecule's response to low-energy electrons. Intense resonances, which are sharp peaks in the reaction cross-section at specific electron energies, are observed near 0 eV. chemicalbook.com Additional strong resonances appear between 1.6 and 1.8 eV, a feature not seen in pure, unprotected sugars. chemicalbook.com These higher-energy resonances are attributed to the extra electron being localized on the acetyl groups outside the ribose ring. chemicalbook.com Weaker resonant activity is also noted in the 7–11 eV range. chemicalbook.com The decomposition of the transient anion involves not only simple single bond cleavages but also complex rearrangement reactions. chemicalbook.com These findings suggest that the sugar moiety, often considered a passive component, may play an active role in the mechanisms leading to DNA strand breaks initiated by low-energy electrons. chemicalbook.com
Deacetylation Reactions
The removal of acetyl protecting groups (deacetylation) is a fundamental transformation for tetraacetylribofuranose, enabling further modification of the underlying ribose structure. This can be achieved with high selectivity through enzymatic methods or more broadly using chemical reagents.
Enzymes, particularly lipases and esterases, offer a mild and highly regioselective means of deprotecting acetylated sugars. srce.hr This approach avoids the harsh conditions of many chemical methods and can provide access to partially protected intermediates that are valuable in multi-step syntheses. srce.hrresearchgate.net
A notable application is the regioselective deacetylation of this compound at the primary C-5 position. The lipase (B570770) from Candida rugosa has been effectively used to catalyze the hydrolysis of the 5-O-acetyl group, providing a convenient, one-step synthesis of 1,2,3-tri-O-acetyl-β-D-ribofuranose. researchgate.netnih.gov This selective deprotection leaves the secondary and anomeric acetyl groups intact, yielding a key building block for further chemical transformations. nih.gov
However, the outcome of enzymatic hydrolysis can vary depending on the enzyme used. A study involving several hydrolytic enzymes on tetra-O-acetyl-β-D-ribofuranose revealed more complex reaction pathways. srce.hr When enzymes such as porcine pancreatic lipase (PPL) and porcine liver esterase (PLE) were used, the reaction did not stop at a single, selectively deprotected product. Instead, the hydrolysis was likely followed by intramolecular acetyl migration, resulting in a mixture of two triacetates: 1,2,5-tri-O-acetyl-β-D-ribofuranose and 1,3,5-tri-O-acetyl-β-D-ribofuranose. srce.hr
Table 1: Enzyme-Catalyzed Hydrolysis of Tetra-O-acetyl-β-D-ribofuranose This table summarizes the reaction conditions and outcomes for the hydrolysis of tetra-O-acetyl-β-D-ribofuranose catalyzed by different enzymes. Data sourced from a 2007 study by Car et al. srce.hr
| Enzyme | Substrate (mg) | Enzyme (mg) | Phosphate (B84403) Buffer (mL) | Reaction Time (h) | Product(s) |
| Rabbit Serum Esterase (RS) | 50 | 250 µL | 5 | 24 | Mixture of 1,2,5-tri-O-acetyl- and 1,3,5-tri-O-acetyl-β-D-ribofuranose |
| Porcine Pancreatic Lipase (PPL) | 50 | 6 | 5 | 24 | Mixture of 1,2,5-tri-O-acetyl- and 1,3,5-tri-O-acetyl-β-D-ribofuranose |
| Porcine Liver Esterase (PLE) | 50 | 0.5 | 5 | 24 | Mixture of 1,2,5-tri-O-acetyl- and 1,3,5-tri-O-acetyl-β-D-ribofuranose |
Chemical deacetylation provides a robust, albeit often less selective, alternative to enzymatic methods for removing acetyl groups. These methods typically involve basic or acidic conditions to achieve complete or partial deprotection.
The most common method for the complete deacetylation of peracetylated carbohydrates is the Zemplén deacetylation . This reaction involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature. chemistry-online.com It functions as a transesterification reaction, where the acetyl groups are transferred from the carbohydrate hydroxyls to the methanol solvent, forming methyl acetate (B1210297) and the deprotected sugar in nearly quantitative yields. chemistry-online.com
For more selective deprotection, particularly at the anomeric position, various other reagents have been developed. These methods are crucial for preparing glycosyl donors like glycosyl halides or trichloroacetimidates from their peracetylated precursors. Reagents such as hydrazine (B178648) hydrate, piperidine, ammonium (B1175870) carbonate, and zinc acetate have been used for the selective removal of the anomeric acetyl group under mild conditions. researchgate.net For instance, using zinc acetate dihydrate as a catalyst in methanol can achieve selective anomeric deacetylation, offering an advantage due to its low cost and environmentally benign nature. researchgate.net
Glycosylation Reactions and Stereochemical Control
This compound is a common glycosyl donor in the synthesis of nucleosides and other glycoconjugates. chemicalbook.com The acetyl groups play a critical role in both activating the anomeric center and directing the stereochemical outcome of the glycosylation reaction.
The formation of a glycosidic bond is a type of condensation reaction where a glycosyl donor, such as this compound, reacts with a glycosyl acceptor (typically an alcohol). srce.hr The reaction is generally promoted by a Lewis acid. tandfonline.com The mechanism proceeds through the activation of the anomeric leaving group (the 1-O-acetyl group in this case). tandfonline.commdpi.com
This activation leads to the departure of the acetyl group and the formation of a highly reactive cyclic oxocarbenium ion intermediate. mdpi.comresearchgate.net This planar, resonance-stabilized cation is then susceptible to nucleophilic attack by the hydroxyl group of the glycosyl acceptor. tandfonline.com The final step is the deprotonation of the resulting oxonium ion to yield the stable glycoside product. The acetyl group at the C-2 position plays a pivotal role in this process, not just as a protecting group but as a participant in the reaction mechanism, influencing the stereochemical outcome as detailed in the following section.
Controlling the stereochemistry at the anomeric carbon (C-1) is a central challenge in carbohydrate synthesis. researchgate.net The configuration of the newly formed glycosidic bond can be either α (axial) or β (equatorial), and this configuration significantly impacts the biological function of the resulting molecule. researchgate.net
In glycosylation reactions using this compound, the acetyl group at the C-2 position exerts powerful stereochemical control through a phenomenon known as neighboring group participation . researchgate.net When the oxocarbenium ion intermediate begins to form, the carbonyl oxygen of the adjacent C-2 acetyl group can attack the anomeric carbon from the backside. This intramolecular attack forms a bridged, five-membered acyloxonium ion intermediate.
This rigid, bicyclic intermediate effectively shields one face of the ribose ring. The incoming nucleophile (the glycosyl acceptor) can then only attack from the opposite face, leading to a highly stereoselective reaction. researchgate.net Since the C-2 acetyl group is on the β-face of the ribofuranose ring, it forms the acyloxonium ion on that same face. Consequently, the nucleophile is forced to attack from the α-face, resulting in the formation of a 1,2-trans glycosidic bond (a β-glycoside in this case, as the C-2 substituent is β). This mechanism is a reliable strategy for synthesizing 1,2-trans glycosides. researchgate.net
Influence of Catalysis and Reaction Conditions on Glycosylation Outcomes
Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. When using this compound as a glycosyl donor, the choice of catalyst and reaction conditions is paramount as it dictates reaction efficiency and, crucially, the stereochemical outcome (α vs. β) of the resulting glycosidic linkage.
Lewis acids are frequently used to promote glycosylation by activating the anomeric acetyl group. nih.gov Mild Lewis acids, such as Indium(III) bromide (InBr₃), have proven effective in catalyzing the glycosylation of alcohols and protected amino acids with sugar peracetates like this compound. nih.gov These catalysts are advantageous as they can promote the desired reaction catalytically with a significant reduction in side products compared to more aggressive reagents. nih.gov The mechanism generally involves the coordination of the Lewis acid to the exocyclic oxygen of the anomeric acetate, enhancing its leaving group ability and facilitating the formation of an oxocarbenium ion intermediate. The nucleophile (glycosyl acceptor) can then attack this intermediate. The stereoselectivity is influenced by factors such as the solvent, reaction temperature, and the nature of the protecting groups on the sugar ring. nih.govnih.gov
Transition metal-catalyzed glycosylations represent a more advanced strategy, offering mild reaction conditions and unique selectivity profiles. nih.govrsc.org While stoichiometric promoters are common in carbohydrate synthesis, catalytic amounts of transition metals can effectively form glycosidic bonds with reduced waste. nih.govnih.gov These catalysts can function as Lewis acids or play a more intricate role, remaining coordinated to the substrate throughout the catalytic cycle. rsc.org For instance, palladium-catalyzed C-H glycosylation has been used for the synthesis of complex C-oligosaccharides, demonstrating the power of transition metals to forge unconventional glycosidic linkages. goettingen-research-online.de The choice of the metal-ligand complex is critical for controlling stereoselectivity, sometimes overriding the influence of neighboring protecting groups. nih.gov
The reaction conditions, including temperature and solvent, play a significant role. Low temperatures are often crucial for achieving high stereoselectivity, as higher temperatures can lead to inconsistent results and the formation of anomeric mixtures. nih.gov
| Catalyst Type | Example Catalyst | Function | Typical Outcome/Remarks |
| Lewis Acid | InBr₃, Sc(OTf)₃, TMSOTf, BF₃·OEt₂ | Activates the anomeric acetyl leaving group by coordination. | Effective for O-glycosylation. Can be used catalytically. Stereoselectivity is dependent on reaction conditions and substrates. nih.govnih.gov |
| Transition Metal | Pd(OAc)₂, Au, Bi, In complexes | Can act as a Lewis acid or participate in a full catalytic cycle. | Enables a broad scope of glycosylations, including C-glycosylations, under mild conditions. Stereocontrol can be achieved via ligand choice. nih.govrsc.orggoettingen-research-online.de |
Condensation Reactions and Analogous Transformations
A primary application of this compound is its use in condensation reactions to synthesize nucleosides. In these reactions, the C-1 acetate is displaced by a nucleophile, typically a nitrogen atom from a heterocyclic base like a purine (B94841) or pyrimidine (B1678525).
A notable example is the synthesis of adenosine (B11128) analogues. In one pathway, 6-chloropurine (B14466) is condensed with this compound. researchgate.net This reaction is often carried out at elevated temperatures, for instance, an optimal temperature of 135°C has been reported for this specific condensation, yielding the protected nucleoside. researchgate.net Subsequent removal of the acetyl groups and reaction with ammonia (B1221849) (ammonolysis) produces adenosine. researchgate.net Catalysts can also be employed to facilitate this transformation. For example, the condensation of 6-chloropurine with this compound can be catalyzed by phosphate phenol (B47542) ester compounds to produce 6-chloro-9-(β-D-2',3',5'-triacetyl ribofuranosyl)purine. google.com
These reactions highlight the role of this compound as a stable yet reactive ribosyl donor for the construction of the critical N-glycosidic bond in nucleosides. researchgate.net The β-anomer is typically the desired product in nucleoside synthesis, and its formation is often favored due to the neighboring group participation of the C-2 acetyl group, which can form a stabilized acetoxonium ion intermediate that directs the incoming nucleophile to the β-face.
| Nucleophile/Reaction Partner | Catalyst/Conditions | Product (before deprotection) | Yield |
| 6-Chloropurine | 135°C | Acetylated 6-chloropurine riboside | 75.0% |
| 6-Chloropurine | Bis(p-nitrophenyl) phosphate | 6-Chloro-9-(β-D-2',3',5'-triacetyl ribofuranosyl)purine | N/A |
Reactions with Halogenating Agents and Subsequent Nucleophile Incorporation
To enhance its reactivity as a glycosyl donor, this compound can be converted into a more labile glycosyl halide. This is typically achieved by reacting it with a halogenating agent. The resulting acetylated ribofuranosyl halide is a highly reactive intermediate that is not usually isolated but is used directly in subsequent nucleophilic substitution reactions.
Treatment of acetylated sugars with acetyl bromide or acetyl chloride is a standard method for producing glycosyl halides. oup.com For instance, the reaction of an acetylated purine nucleoside with acetyl bromide leads to the quantitative cleavage of the glycosidic bond, forming a tri-O-acetyl-D-ribofuranosyl bromide in just four hours at room temperature. researchgate.netnih.gov This same principle applies to the direct conversion of this compound. The reaction with acetyl bromide is significantly faster than with acetyl chloride. oup.com The resulting tri-O-acetyl-D-ribofuranosyl halide is a potent electrophile at the anomeric center.
This highly reactive halogenose is then readily displaced by a variety of nucleophiles. This two-step sequence is a powerful strategy for forming glycosidic bonds, particularly in the synthesis of pyrimidine nucleosides. For example, the tri-O-acetyl-D-ribofuranosyl bromide can be condensed with silylated nucleobases to afford acetylated nucleosides in high yields, which are exclusively the β-anomers. oup.comoup.com This method has been successfully used to synthesize precursors for 5-methyluridine (B1664183), 6-azauridine, and 5-fluorouridine (B13573). researchgate.netnih.gov
| Halogenating Agent | Intermediate | Subsequent Nucleophile | Final Product (Acetylated) | Yield (from Halogenose) |
| Acetyl Bromide | Tri-O-acetyl-D-ribofuranosyl bromide | Silylated 5-methyluracil | Triacetyl-5-methyluridine | 75% |
| Acetyl Bromide | Tri-O-acetyl-D-ribofuranosyl bromide | Silylated 6-azauracil | Triacetyl-6-azauridine | 71% |
| Acetyl Bromide | Tri-O-acetyl-D-ribofuranosyl bromide | Silylated 5-fluorouracil | Triacetyl-5-fluorouridine | 75% |
Tetraacetylribofuranose As a Precursor in Complex Molecule Synthesis
Synthesis of Nucleosides and Nucleotides
The structural backbone of nucleic acids, DNA and RNA, is composed of repeating units of nucleotides, which themselves consist of a nucleobase, a pentose (B10789219) sugar, and a phosphate (B84403) group. Nucleosides, the non-phosphorylated precursors to nucleotides, are fundamental components in various biological processes and serve as the basis for many antiviral and anticancer drugs. researchgate.net Tetraacetylribofuranose is a crucial starting material for the synthesis of a diverse range of nucleoside and nucleotide analogs. researchgate.net
Pyrimidine (B1678525) Nucleoside Analogs
This compound is instrumental in the synthesis of modified pyrimidine nucleosides. One notable example is its use in the production of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione , a novel pyrimidine nucleoside analog related to uridine (B1682114). jst.go.jpoup.comnih.govusbio.netresearchgate.netgoogle.comchemicalbook.com The synthesis involves the coupling of the protected ribose with the appropriate heterocyclic base, followed by deacetylation to yield the final product. The L-enantiomer, 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose, also serves as a precursor in the synthesis of the corresponding L-nucleoside analog. oup.comchemicalbook.com
Derivatives of Uridine
The synthesis of various uridine derivatives, which are important in therapeutic applications, can be achieved through processes involving this compound. Research has detailed the synthesis of 6-azauridine , 5-fluorouridine (B13573) , and 5-methyluridine (B1664183) from purine (B94841) nucleosides, where the cleavage of the starting nucleoside yields tri-O-acetyl-D-ribofuranosyl bromide, which can then be used to form 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. researchgate.netoup.comnih.govoup.com This intermediate is then reacted with the appropriate pyrimidine base to form the desired uridine analog. researchgate.netoup.comnih.govoup.com
For instance, the condensation of 2,4-bis-trimethylsilyloxy-5-fluoropyrimidine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of stannic chloride provides a highly stereoselective route to 2',3',5'-tri-O-acetyl-5-fluorouridine. jst.go.jp Similarly, a large-scale synthesis of 5-methyluridine has been reported where 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose was coupled with thymine. semanticscholar.org
Purine Nucleoside Analogs
This compound is a key reactant in the synthesis of purine nucleoside analogs. The condensation of purines, such as adenine, with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a catalyst like stannic chloride, yields the corresponding acetylated nucleoside, which can then be deprotected to give the final purine nucleoside. researchgate.net This method has been successfully employed to synthesize 2',3',5'-tri-O-acetyladenosine in good yield. researchgate.net
Furthermore, this precursor is utilized in the synthesis of inhibitors of purine nucleoside phosphorylase (PNPase), an enzyme involved in purine metabolism. sci-hub.se For example, the synthesis of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine and its derivatives involves the use of acetylated ribofuranose precursors. sci-hub.se
| Precursor | Reagents | Product | Yield | Reference |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Ethyl nicotinate, TMSOTf, NH3/MeOH | β-Nicotinamide riboside | >90% (coupling), 85% (overall) | semanticscholar.org |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Nicotinamide, TMSCl, Boron trifluoride diethyl etherate | β-Nicotinamide riboside chloride | 78% | chemimpex.com |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 3-Cyanopyridine, TMSOTf | tri-O-acetyl β-nicotinonitrile riboside triflate | Not specified | google.com |
Precursors for Nucleosides with Specific Biological Activities
The versatility of this compound extends to the synthesis of nucleosides with specific biological activities, particularly antiviral and anticancer agents. rsc.orgrsc.org It serves as a precursor in the synthesis of nucleosides with antiproliferative activity against cancer cells. capes.gov.brnih.gov For example, an important intermediate for anticancer nucleosides, (2R,3S,4S,5R)-2-(acetoxymethyl)-5-(3-bromo-5-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate, was synthesized by directly coupling a bromotriazole with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
In the realm of antiviral research, 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, an isomer of the D-form, has been shown to be a building block for synthetic carbohydrates with potential antiviral properties against HIV-1. Additionally, a series of 1,2,3-triazolyl nucleoside analogues, where 1,2,3-triazol-4-yl-2′,3′,5′-tri-O-acetyl-β-d-ribofuranose fragments are attached to various heterocyclic moieties, have been synthesized and evaluated for their antiviral activity against influenza and coxsackie viruses.
Formation of Other Complex Carbohydrates and Related Biomolecules
Beyond its role in nucleoside synthesis, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a valuable intermediate in the synthesis of other complex carbohydrates and related biomolecules. researchgate.net Its acetylated form allows for controlled and selective reactions in carbohydrate chemistry. nih.gov
One key application is in glycosylation reactions , where it acts as a glycosyl donor to form glycosidic bonds with other molecules. For example, a direct glycosylation reaction of the isoflavone (B191592) genistein (B1671435) with this compound in the presence of tin tetrachloride yields a mixture of 4'-O-α- and 4'-O-β-D-ribofuranosides. oup.com This demonstrates its utility in synthesizing flavonoid glycosides, which are a class of compounds with significant biological activities.
Furthermore, this compound can be selectively deacetylated to produce partially protected ribofuranose derivatives, which are themselves important building blocks. For instance, enzymatic regioselective 5-O-deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using lipase (B570770) from Candida rugosa provides a convenient one-step preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose . This partially protected sugar can then be used for further modifications and the synthesis of more complex oligosaccharides and glycoconjugates. The reaction of 1,2,3,5-tetra-O-acetyl-D-ribofuranose with 2-mercaptopyridine (B119420) in the presence of a Lewis acid has also been shown to yield β-ribofuranosides, highlighting its role in the synthesis of thioribofuranosides. caymanchem.com
| Starting Material | Reagents/Conditions | Product | Application | Reference |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Genistein, Tin tetrachloride | Genistein 4'-O-ribofuranosides | Synthesis of flavonoid glycosides | oup.com |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Lipase from Candida rugosa | 1,2,3-Tri-O-acetyl-β-D-ribofuranose | Intermediate for complex carbohydrate synthesis | |
| 1,2,3,5-Tetra-O-acetyl-D-ribofuranose | 2-Mercaptopyridine, BF3·Et2O | β-ribofuranoside | Synthesis of thioribofuranosides | caymanchem.com |
Synthesis of Protected Sugars and Glycosyl Donors for Organic Transformations
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (this compound) serves as a versatile and crucial starting material in carbohydrate chemistry for the synthesis of various protected sugars and activated glycosyl donors. The acetyl groups at the C-2, C-3, and C-5 positions act as protecting groups, while the anomeric acetyl group at C-1 can be readily converted into a variety of leaving groups, transforming the molecule into a glycosyl donor for the formation of glycosidic bonds.
One of the most common transformations of this compound is its conversion into glycosyl halides. For instance, treatment of the peracetylated ribofuranose with hydrogen bromide in acetic acid or with acetyl bromide leads to the formation of the thermodynamically stable 2,3,5-tri-O-acetyl-β-D-ribofuranosyl bromide. nih.gov Similarly, reaction with acetyl chloride can yield the corresponding triacetylribofuranosyl chloride. oup.com This chloride has been isolated in the form of this compound in 47% yield after reaction of inosine (B1671953) with acetyl chloride for seven days. nih.govoup.com These glycosyl halides are valuable intermediates for the synthesis of nucleosides and other glycoconjugates through Koenigs-Knorr type reactions and their modern variants. niscpr.res.in
Beyond halides, this compound can be directly employed as a glycosyl donor in Lewis acid-promoted glycosylation reactions. For example, in the presence of a Lewis acid such as tin(IV) tetrachloride, this compound can glycosylate various acceptors. This approach has been used in the synthesis of isoflavone glycosides, where genistein was glycosylated to produce a mixture of 4'-O-α- and 4'-O-β-D-ribofuranosides. nih.gov Another example is the microwave-assisted, solvent-free synthesis of 2′,3′,5′-tri-O-acetyl-2,6-dichloropurine nucleoside from 2,6-dichloropurine (B15474) and this compound using p-toluenesulfonic acid as a catalyst, achieving a yield of 83.5%. nih.gov
Furthermore, this compound can be a precursor to other protected sugar derivatives which can then be activated as glycosyl donors. For example, its 4'-thio analog, 1,2,3,5-tetra-O-acetyl-4-thio-D-ribofuranose, has been used in acid-catalyzed fusion reactions with 3-cyano-1,2,4-triazole (B124247) to synthesize thio-ribonucleoside analogs. Current time information in Bangalore, IN. The versatility of this compound as a precursor is a cornerstone in the synthesis of complex carbohydrates and nucleoside derivatives, allowing for the strategic introduction of the ribofuranose motif into a wide array of molecules.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Inosine | Acetic anhydride, acetyl chloride, acetic acid | Acetylated nucleoside III | 75% | oup.com |
| Inosine | Acetyl chloride (7 days) | Triacetylribofuranosyl chloride (isolated as this compound) | 47% | nih.govoup.com |
| Purine nucleosides | Acetyl bromide (4 h, 20°C) | Tri-O-acetyl-D-ribofuranosyl bromide | Quantitative | oup.com |
| This compound & 2,6-dichloropurine | p-Toluenesulfonic acid, microwave (4.5 min) | 2′,3′,5′-Tri-O-acetyl-2,6-dichloropurine nucleoside | 83.5% | nih.gov |
| Genistein & this compound | Tin(IV) tetrachloride | 4'-O-α- and 4'-O-β-D-ribofuranosides | Satisfactory | nih.gov |
| 1,2,3,5-tetra-O-acetyl-4-thio-D-ribofuranose & 3-cyano-1,2,4-triazole | Acid-catalyzed fusion | 3-cyano-1-(2,3,5-tri-O-acetyl-4-thio-β-D-ribofuranosyl)-1,2,4-triazole | Not specified | Current time information in Bangalore, IN. |
Regiospecific Functionalization in the Synthesis of Derivatives
The ability to selectively modify one or more functional groups within a molecule is a key challenge and a powerful tool in organic synthesis. This compound, with its four acetyl groups, presents opportunities for such regiospecific functionalization, primarily through selective deacetylation. This allows for the unmasking of a specific hydroxyl group for further chemical manipulation, leading to a diverse range of ribofuranose derivatives.
A prominent example of regioselective functionalization is the enzymatic deacetylation of this compound. Lipases, a class of hydrolase enzymes, have demonstrated remarkable regioselectivity in hydrolyzing the ester bond at the primary C-5 position. The lipase from Candida rugosa has been effectively used to catalyze the deacetylation at the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose on a preparative scale. google.com This one-step enzymatic reaction provides a convenient route to 1,2,3-tri-O-acetyl-β-D-ribofuranose in high yield (80%). google.com This partially protected sugar is a valuable intermediate, as the now-free primary hydroxyl group at C-5 can be selectively oxidized, elongated, or used as a nucleophile.
Other enzymatic systems have also been explored. While Candida rugosa lipase shows high selectivity for the C-5 position, hydrolysis catalyzed by other enzymes like porcine pancreatic lipase (PPL) and porcine liver esterase (PLE) can lead to different outcomes. oup.com For this compound, hydrolysis with these enzymes often results in a mixture of triacetates, likely due to subsequent acetyl migration after initial hydrolysis. oup.com The products have been identified as a mixture of 1,2,5-tri-O-acetyl-β-D-ribofuranose and 1,3,5-tri-O-acetyl-β-D-ribofuranose. oup.com
Chemical methods for regioselective functionalization are generally less common due to the similar reactivity of the secondary acetyl groups. However, the distinct reactivity of the anomeric acetyl group allows for its selective removal or replacement under various conditions, as discussed in the synthesis of glycosyl donors. The strategic, regioselective deprotection of this compound, particularly through enzymatic methods, significantly enhances its utility as a building block, enabling the synthesis of complex and specifically modified ribofuranose-containing molecules.
| Substrate | Biocatalyst/Reagent | Regioselectivity | Product | Yield | Reference |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Lipase from Candida rugosa | 5-O-deacetylation | 1,2,3-Tri-O-acetyl-β-D-ribofuranose | 80% | google.com |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Porcine Pancreatic Lipase (PPL) | Deacetylation with acetyl migration | Mixture of 1,2,5- and 1,3,5-tri-O-acetyl-β-D-ribofuranose | Not specified | oup.com |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Porcine Liver Esterase (PLE) | Deacetylation with acetyl migration | Mixture of 1,2,5- and 1,3,5-tri-O-acetyl-β-D-ribofuranose | Not specified | oup.com |
Applications in Advanced Chemical and Biochemical Research
Carbohydrate Research Methodologies Utilizing Tetraacetylribofuranose
This compound is a cornerstone in the development and refinement of carbohydrate research methodologies. Its stable, crystalline nature and predictable reactivity make it an ideal starting material and intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Researchers utilize this compound to optimize glycosylation reactions, investigate the stereochemical outcomes of sugar couplings, and develop new protecting group strategies. The acetyl groups at positions 1, 2, 3, and 5 of the ribofuranose ring provide temporary protection of the hydroxyl groups, allowing for selective chemical transformations at other positions. This controlled manipulation is fundamental to the stepwise assembly of intricate carbohydrate structures.
Furthermore, the spectroscopic properties of this compound and its derivatives are well-characterized, making it a valuable standard for the development of analytical techniques in carbohydrate chemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are often calibrated and validated using this compound, ensuring the accurate structural elucidation of newly synthesized or isolated carbohydrates. researchgate.net
Mechanistic Studies of Glycosylation Phenomena
The formation of the glycosidic bond is a pivotal reaction in carbohydrate chemistry, and understanding its mechanism is crucial for the controlled synthesis of glycosides. This compound plays a significant role in elucidating the mechanisms of glycosylation reactions. By serving as a glycosyl donor, its reactivity can be systematically studied under various conditions with different activators and glycosyl acceptors.
For instance, the conversion of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose into tri-O-acetyl-D-ribofuranosyl bromide is a key step in many glycosylation procedures. oup.comresearchgate.net The study of this reaction's kinetics and stereoselectivity provides insights into the formation of transient intermediates, such as oxocarbenium ions, and the influence of neighboring group participation from the acetyl group at the C-2 position. These mechanistic investigations, facilitated by the use of this compound, enable chemists to predict and control the stereochemical outcome of glycosylation, leading to the efficient synthesis of biologically important molecules with defined anomeric configurations.
Role as a Model System for Investigating DNA Sugar Unit Behavior
The sugar moiety in DNA, 2'-deoxyribose, is a primary target for damage induced by ionizing radiation. Understanding the fundamental chemical processes that occur when electrons interact with the sugar unit is essential for comprehending the mechanisms of DNA strand breaks.
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) serves as an important model compound for studying the effects of low-energy electrons (LEEs) on the sugar component of DNA. researchgate.net Since the acetyl groups in TAR are attached to the ribose ring at positions corresponding to the phosphodiester and nucleobase linkages in DNA, it provides a suitable gas-phase surrogate for the more complex DNA environment. researchgate.net
Experiments involving crossed electron-molecular beams and mass spectrometric detection have shown that dissociative electron attachment to TAR occurs at very low energies, close to 0 eV. researchgate.net This process leads to the fragmentation of the molecule through single bond cleavages and more complex rearrangement reactions. researchgate.net These findings suggest that the sugar unit itself plays an active role in the molecular mechanisms leading to single-strand breaks in DNA when exposed to low-energy electrons. researchgate.net The study of TAR helps to isolate and characterize the intrinsic reactivity of the sugar component, providing fundamental data for modeling radiation damage in biological systems. researchgate.net
Contributions to Advanced Nucleoside Chemistry Research
Nucleosides and their analogues are a cornerstone of medicinal chemistry, forming the basis for numerous antiviral and anticancer drugs. mdpi.comnih.gov this compound is a key precursor in the synthesis of a wide array of these modified nucleosides.
The synthesis of novel nucleoside analogues often begins with a suitably protected sugar moiety, and this compound is a frequently employed starting material. oup.comresearchgate.net Its acetyl groups can be selectively removed and replaced with other functional groups, or the entire protected ribose unit can be coupled with a variety of natural and unnatural nucleobases. This versatility allows for the systematic modification of the sugar portion of the nucleoside, a strategy that has proven effective in developing next-generation therapeutic agents. mdpi.com
Researchers have utilized this compound to synthesize analogues with modifications at various positions of the furanose ring, including the 2', 3', 4', and 5' positions. mdpi.com These modifications are designed to alter the molecule's conformation, metabolic stability, and interaction with viral or cellular enzymes. For example, the introduction of fluorine atoms or the replacement of the furanose oxygen with sulfur (to create 4'-thionucleosides) are strategies that have led to compounds with significant biological activity. researchgate.net
Table 1: Examples of Modified Nucleosides Synthesized from Ribose Derivatives
| Nucleoside Analogue Class | Modification Strategy | Therapeutic Target/Application |
|---|---|---|
| 4'-Thionucleosides | Replacement of furanose ring oxygen with sulfur. researchgate.net | Oncology, Virology researchgate.net |
| Fluorinated Nucleosides | Introduction of fluorine at various positions of the sugar. mdpi.com | Anticancer, Antiviral mdpi.comnih.gov |
| Carbocyclic Nucleosides | Replacement of the furanose oxygen with a methylene (B1212753) group. | Antiviral |
This table provides illustrative examples and is not exhaustive.
This compound and its derivatives are also instrumental in studying and performing transglycosylation reactions. This process involves the transfer of a glycosyl group from one nucleoside to another nucleobase, enabling the synthesis of new nucleosides that may be difficult to access through direct glycosylation.
In one documented procedure, the reaction of inosine (B1671953) with acetyl chloride leads to the cleavage of the nucleoside bond, forming hypoxanthine (B114508) and triacetylribofuranosyl chloride, which is then isolated as this compound. oup.comresearchgate.net This intermediate can subsequently be used to glycosylate other bases. For instance, tri-O-acetyl-D-ribofuranosyl bromide, derived from this compound, has been used to synthesize β-anomers of nucleosides like 5-methyluridine (B1664183), 6-azauridine, and 5-fluorouridine (B13573) with good yields. oup.comresearchgate.net These studies not only provide synthetic routes to valuable compounds but also contribute to the fundamental understanding of nucleoside bond stability and reactivity.
Table 2: Products from Reactions Involving this compound Derivatives
| Starting Material | Reagent | Key Intermediate | Final Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Inosine | Acetyl Chloride | Triacetylribofuranosyl chloride | This compound | 47% | oup.comresearchgate.net |
| Guanosine (via Tri-O-acetyl-D-ribofuranosyl bromide) | 5-Methyluracil | Tri-O-acetyl-D-ribofuranosyl bromide | Triacetyl derivative of 5-methyluridine | 75% | oup.comresearchgate.net |
| Tri-O-acetyl-D-ribofuranosyl bromide | 6-Azauracil | N/A | 6-Azauridine (triacetyl derivative) | 71% | oup.comresearchgate.net |
This interactive table summarizes key reaction outcomes in nucleoside synthesis.
Contextual Relevance in Prebiotic Chemistry and the Emergence of RNA Nucleosides
The "RNA World" hypothesis posits that RNA, or a similar polymer, was the primary genetic and catalytic molecule before the evolution of DNA and proteins. nih.gov A central challenge in this field of origin-of-life research is to explain the prebiotic formation of RNA's constituent building blocks, the ribonucleosides, which consist of a ribose sugar linked to a nucleobase. nasa.gov The synthesis of ribose under plausible prebiotic conditions is not robust, often yielding a complex mixture of sugars, with ribose being only a minor component. nasa.gov Furthermore, the direct reaction of ribose with the canonical nucleobases (adenine, guanine, cytosine, and uracil) to form nucleosides proceeds with very low efficiency, if at all, for most bases under simulated prebiotic conditions. nasa.gov
In this context, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (this compound) serves as a critical tool in modern laboratory settings to investigate the fundamental chemical challenges associated with the emergence of RNA. While this compound itself is not considered a prebiotic molecule, its use in chemical synthesis highlights the inherent instability of the ribose molecule and the necessity of protecting its reactive hydroxyl groups to achieve controlled glycosylation reactions.
In laboratory synthesis, the acetyl groups of this compound protect the hydroxyl groups of the ribose sugar, making it a stable and effective ribose donor for the construction of nucleosides. This strategy allows chemists to bypass the problems of low yield and lack of specificity encountered in simulated prebiotic reactions. nasa.gov By using protected precursors like this compound, researchers can synthesize various nucleoside analogues to study the properties that might have been crucial for the first genetic polymers. The stark contrast between the efficiency of laboratory synthesis using protected ribose and the difficulty of prebiotic synthesis underscores the significant hurdles that early life would have needed to overcome. nih.govnasa.gov Investigations into how RNA could emerge from complex prebiotic mixtures suggest that template-copying chemistry may have favored RNA synthesis over other variants, potentially leading to the enrichment of RNA from a pool of chimeric oligonucleotides. nih.gov The study of such processes provides insight into the potential mechanisms of chemical evolution and the selective pressures that may have led to RNA's central role in early life. biorxiv.org
Use in Studying Receptor Pharmacology via Derivatives
This compound is a pivotal starting material for the synthesis of a wide array of nucleoside derivatives used to probe the pharmacology of various cellular receptors, particularly G protein-coupled receptors (GPCRs). taylorfrancis.com These receptors are crucial drug targets, and understanding their function requires specific chemical tools like agonists (which activate them) and antagonists (which block them). msdmanuals.com By chemically modifying the structure of natural nucleosides, scientists can create ligands with altered affinity, selectivity, and efficacy for specific receptor subtypes.
The synthesis of these pharmacological tools often begins with a protected ribose, such as this compound, which is then coupled with a modified or synthetic nucleobase. For example, derivatives of adenosine (B11128) are synthesized to study the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). diva-portal.org Research has focused on creating 2-aryladenine derivatives, which have shown potent antagonist activity at various adenosine receptor subtypes, providing valuable tools for biochemical studies. diva-portal.org Similarly, novel P-boronated ATP derivatives have been synthesized to act as stable and receptor-specific agonists for P2Y receptors, allowing for detailed study of receptor activation and internalization. nih.gov
The cannabinoid receptors (CB1 and CB2) are another major family of GPCRs investigated using synthetic ligands. bmglabtech.com Understanding the pharmacology of natural and synthetic cannabinoids at the receptor level is essential for developing potential therapeutics for neurological and metabolic conditions. bmglabtech.com Derivatives synthesized from precursors like this compound are used to create fluorescent ligands and other probes to characterize ligand-receptor interactions and their downstream signaling effects in real-time. bmglabtech.comnih.gov These synthetic derivatives are instrumental in mapping the binding sites of receptors, understanding structure-activity relationships, and identifying ligands with novel pharmacological profiles that differ from their constituent parts. nih.gov
Table 1: Examples of Receptor Ligands Derived from this compound Precursors
| Ligand Class/Derivative | Target Receptor(s) | Pharmacological Use/Finding | Citation(s) |
|---|---|---|---|
| 2-Aryladenine Derivatives | Adenosine Receptors (A1, A2A, A2B, A3) | Synthesized as potent and selective antagonists to study receptor function and structure-activity relationships. | diva-portal.org |
| P-boronated ATP Derivatives | P2Y Receptors | Act as stable agonists to investigate receptor subtype potency, stimulation of Ca2+ release, and receptor internalization. | nih.gov |
| Cannabinoid Derivatives (e.g., Fluorescent Ligands) | Cannabinoid Receptors (CB1, CB2) | Used to probe ligand-receptor binding, understand agonist-dependent signaling pathways, and screen for new therapeutic agents. | bmglabtech.com |
| 1,4-Dihydropyridine Derivatives | Mineralocorticoid Receptor (MR) | Developed as non-steroidal antagonists to study receptor modulation and achieve tissue-specific effects. | mdpi.com |
Role in Organic Chemistry Education and Stereochemical Analysis
This compound is an exemplary molecule for teaching fundamental concepts in organic chemistry, a subject often perceived as challenging by students due to its complex vocabulary, reliance on visual-spatial reasoning, and non-algorithmic nature. rsc.orgijese.com The structure and synthesis of this compound provide a practical framework for illustrating key principles, particularly stereochemistry and the use of protecting groups.
Organic chemistry education heavily emphasizes the three-dimensional nature of molecules and how stereochemistry dictates reactivity and biological function. rsc.org this compound, with its well-defined stereocenters on the furanose ring, serves as an excellent model for stereochemical analysis. Its synthesis from D-ribose requires students to understand:
Protecting Groups: The acetylation of the four hydroxyl groups of ribose is a classic example of using protecting groups to mask reactive functional groups, allowing for selective reactions elsewhere in the molecule. This is a foundational strategy in multi-step organic synthesis.
Stereochemical Integrity: Students learn how reaction conditions are controlled to preserve the original stereochemistry of the starting material (D-ribose).
Anomeric Stereocontrol: In subsequent reactions, such as the synthesis of nucleosides (glycosylation), the stereochemistry at the anomeric carbon (C1) must be controlled. This introduces students to concepts like the anomeric effect and the role of neighboring group participation in directing the stereochemical outcome of a reaction.
Spectroscopic Analysis: The defined structure of this compound and its derivatives makes it a useful subject for analysis by spectroscopic methods like Nuclear Magnetic Resonance (NMR), where students can learn to correlate spectral data with the specific stereochemical arrangement of atoms.
Many students struggle to transition from the acid-base theories learned in general chemistry to their application in organic reaction mechanisms. researchgate.net Using molecules like this compound in problem-solving can help bridge this gap, as the reactions it undergoes (e.g., Lewis acid-catalyzed glycosylation) provide concrete applications of these theories. researchgate.net By working with multiple representations—including names, structural formulas, and 3D models—students can develop a more robust conceptual understanding that goes beyond rote memorization. rsc.orgijese.com
Table 2: Educational Concepts Illustrated by this compound
| Concept | Relevance in this compound | Educational Value | Citation(s) |
|---|---|---|---|
| Protecting Groups | The four acetyl groups protect the reactive hydroxyls of ribose. | Teaches a fundamental strategy for multi-step synthesis, enabling selective reactions. | |
| Stereochemistry | The molecule has multiple chiral centers with a defined (3R, 4R, 5R) configuration. | Provides a concrete example for teaching chirality, stereoisomers, and the importance of 3D structure. | rsc.orgijese.com |
| Reaction Mechanisms | Used in glycosylation reactions to form nucleosides, often involving carbocation intermediates. | Illustrates mechanisms like SN1/SN2, neighboring group participation, and stereochemical control. | ijese.com |
| Spectroscopy | Its well-defined structure allows for clear interpretation of NMR and other spectral data. | Helps students learn to elucidate molecular structure and stereochemistry from experimental data. |
Advanced Characterization and Computational Studies
Spectroscopic and Diffraction Techniques for Structural Elucidation
The precise three-dimensional arrangement of atoms in tetraacetylribofuranose is determined using a suite of advanced spectroscopic and diffraction methods. These techniques provide critical information on connectivity, stereochemistry, and solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR spectra of β-D-ribofuranosides, the coupling constants (J-values) between protons on the furanose ring are particularly informative for determining the ring's conformation. nih.gov For instance, a near-zero coupling constant between vicinal protons, such as H1 and H2, suggests a torsion angle in the range of 80–100°, which is characteristic of specific ring puckers. nih.gov The analysis of these scalar couplings, often in conjunction with 2D NMR experiments like J-resolved (JRES) spectroscopy, allows for a detailed conformational analysis. nih.govnih.gov
Specific chemical shifts for the anomeric proton (H-1) and the acetyl methyl groups are key indicators of the β-configuration and the successful acetylation of the hydroxyl groups. Public databases provide reference spectra for 1,2,3,5-tetraacetyl-β-D-ribofuranose. chemicalbook.comnih.govchemicalbook.com
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| H-1 | ~6.10 (s) | ~98.2 | researchgate.net |
| H-2, H-3, H-4 | ~5.2-5.5 | ~70-80 | researchgate.net |
| H-5, H-5' | ~4.1-4.3 | ~63.0 | researchgate.net |
| CH₃ (Acetyl) | ~2.0-2.1 (multiple s) | ~20.5-21.0 | researchgate.net |
| C=O (Acetyl) | - | ~169.0-170.5 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound and to study its fragmentation patterns. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. rsc.orgmdpi.com The mass spectrum will show a prominent peak corresponding to the molecular ion ([M]+) or, more commonly, adducts with sodium ([M+Na]+) or potassium ([M+K]+). rsc.org Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, providing structural information based on the observed daughter ions, which typically arise from the sequential loss of acetyl groups. mdpi.com
X-Ray Crystallography
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of this compound. helixchrom.com Due to the lack of a strong chromophore in the sugar molecule, detection can be achieved using a refractive index detector (RID) or by derivatization with a UV-active tag. mdpi.com Alternatively, HPLC can be coupled with mass spectrometry (HPLC-MS) for highly sensitive and specific detection. mdpi.commdpi.com The choice of stationary phase (e.g., C18, amide, or specialized carbohydrate columns) and mobile phase (typically acetonitrile/water gradients) is optimized to achieve efficient separation from starting materials, anomers, and other byproducts. helixchrom.comnih.goviese.edu
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Amaze HD helixchrom.com or similar polar-modified columns (e.g., Amino, HILIC) | Separation of polar analytes |
| Mobile Phase | Acetonitrile (A) and Water (B) gradient | Elution of compounds based on polarity |
| Detection | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) | Quantification and identification |
| Application | Purity assessment, reaction monitoring, preparative purification | Quality control and isolation |
Theoretical and Computational Modeling of Reactivity and Conformation
Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of the structural dynamics and reactivity of this compound at an atomic level.
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability of conformers, and reaction mechanisms involving this compound. nih.govacs.org These calculations can determine the relative energies of different ring puckers (e.g., twist and envelope conformations) and the rotational barriers of exocyclic groups. nih.gov For reaction mechanisms, such as glycosylation, quantum calculations can map the entire potential energy surface, identifying transition states and intermediates. arxiv.org This allows for the elucidation of factors that control stereoselectivity (α vs. β products) by comparing the activation energies of competing pathways. researchgate.net
While quantum calculations are powerful, they are often limited to static structures or short timescales. Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the furanose ring in solution over nanoseconds to microseconds. researchgate.netnih.gov By simulating the motion of the sugar and surrounding solvent molecules, MD can reveal the conformational landscape of the furanose ring, which is known to be highly flexible. nih.govmasterorganicchemistry.com These simulations can predict the equilibrium between different puckered conformations and calculate properties like hydrogen bonding patterns with water, which can be correlated with experimental NMR data. metu.edu.tr
Building on data from experiments and quantum chemical calculations, predictive models can be developed to forecast the outcomes of chemical reactions. nih.govdtu.dk For glycosylation reactions, which are central to the use of this compound, machine learning algorithms like random forests can be trained on datasets of known reactions. researchgate.netnih.gov These models use descriptors derived from quantum mechanics that quantify the steric and electronic properties of the sugar, the alcohol nucleophile, the solvent, and the catalyst. researchgate.netnih.gov By analyzing these factors, the models can accurately predict the stereoselectivity of new glycosylation reactions, providing a powerful tool for synthetic planning and optimization. nih.govmdpi.com
Q & A
Q. Q1. What are the standard synthetic routes for tetraacetylribofuranose, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via acetylation of ribofuranose using acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄). Key variables include temperature (25–60°C), reaction time (4–24 hours), and stoichiometric ratios of reagents. Yield optimization requires monitoring reaction progress via TLC or HPLC. Purification involves recrystallization (e.g., ethanol/water mixtures) or column chromatography. Analytical techniques like H/C NMR and mass spectrometry (MS) confirm structure and purity . Contaminants such as unreacted starting materials or over-acetylated byproducts must be quantified using integration of NMR peaks or GC-MS .
Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR detects acetyl proton signals (δ 2.0–2.2 ppm) and anomeric protons (δ 5.0–6.0 ppm). C NMR identifies carbonyl carbons (δ 168–172 ppm) and ribose backbone carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]⁺ for C₁₃H₁₈O₈Na). Fragmentation patterns distinguish regioisomers .
- Chromatography : Reverse-phase HPLC with UV detection (210 nm) monitors purity. Mobile phases often use acetonitrile/water gradients. Retention times should align with authenticated standards .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported data on this compound stability under different conditions?
Methodological Answer: Discrepancies in stability studies (e.g., hydrolysis rates in aqueous vs. non-aqueous media) require systematic re-evaluation of experimental parameters:
Control Variables : Standardize temperature, pH, and solvent systems (e.g., buffered vs. unbuffered solutions).
Analytical Consistency : Use identical quantification methods (e.g., HPLC area-under-curve vs. gravimetric analysis).
Statistical Validation : Apply ANOVA or t-tests to compare datasets, ensuring significance thresholds (e.g., p < 0.05) are defined .
Literature Meta-Analysis : Follow PRISMA guidelines to systematically review existing studies, identifying methodological divergences (e.g., storage conditions, purity thresholds) .
Q. Q4. What computational approaches are used to model this compound reactivity, and how are they validated?
Methodological Answer:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates energy barriers for acetylation/hydrolysis reactions. Basis sets (e.g., 6-31G*) and solvation models (e.g., PCM) must align with experimental conditions .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict degradation pathways. Validate by comparing simulated free-energy profiles with experimental kinetic data (e.g., Arrhenius plots) .
- Benchmarking : Cross-check computational results with empirical NMR or IR spectra. Discrepancies >5% in bond lengths/angles suggest model inaccuracies .
Q. Q5. How should researchers design experiments to assess this compound’s role as a chiral building block in glycosylation reactions?
Methodological Answer:
Stereochemical Analysis : Use polarimetry or chiral HPLC to confirm enantiopurity post-synthesis.
Kinetic Studies : Compare glycosylation rates (via F NMR if using fluorinated acceptors) under varying catalysts (e.g., BF₃·Et₂O vs. TMSOTf).
Mechanistic Probes : Isotopic labeling (e.g., O) tracks anomeric oxygen inversion during glycosidic bond formation. Data interpretation should distinguish between SN1/SN2 mechanisms .
Methodological Pitfalls and Solutions
Q. Q6. What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?
Methodological Answer:
- Pitfall 1 : Overlapping peaks in H NMR due to similar chemical environments.
Solution: Use 2D NMR (e.g., COSY, HSQC) to resolve spin systems . - Pitfall 2 : Incorrect integration ratios from residual solvents.
Solution: Subtract solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) before analysis . - Pitfall 3 : Misassignment of anomeric protons.
Solution: Compare with DEPT-135 or NOESY spectra to confirm stereochemistry .
Q. Q7. How can researchers ensure reproducibility in this compound synthesis across laboratories?
Methodological Answer:
- Protocol Standardization : Document all parameters (e.g., stirring speed, drying time for solvents) using IUPAC guidelines .
- Interlab Validation : Collaborate with external labs to replicate procedures. Report mean yields ± SD and outliers in supplementary materials .
- Open Data : Share raw chromatograms, NMR FID files, and computational input files via repositories like Zenodo .
Data Reporting and Ethical Considerations
Q. Q8. What are the best practices for reporting conflicting data on this compound’s hygroscopicity?
Methodological Answer:
Q. Q9. How should researchers address ethical considerations in studies involving this compound derivatives?
Methodological Answer:
- Safety Compliance : Follow GHS guidelines for handling acetylating agents (e.g., acetic anhydride) and waste disposal .
- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) that may bias interpretations .
- Data Integrity : Use version-controlled electronic lab notebooks to prevent selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
